(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Solubility Salt Selection Pre-formulation

This 1,2,4‑oxadiazole hydrochloride is a privileged μ‑opioid receptor scaffold (US20090005427A1). Its 4‑chlorobenzyl group optimises lipophilic contacts (predicted LogP ~2.5), while the primary methanamine handle enables rapid amide/sulfonamide/reductive‑amination library synthesis. The salt form eliminates free‑basing steps, directly solubilising in DMF/DMSO for high‑throughput chemistry. Critical SAR: linker‑length variations (e.g., CAS 885953‑64‑0, ΔLogP ≈0.9) drastically alter potency; sourcing this exact chemotype ensures assay reproducibility. A CNS‑lead‑like MW (260 Da) makes it ideal for fragment‑based screening and PROTAC linker attachment.

Molecular Formula C10H11Cl2N3O
Molecular Weight 260.12
CAS No. 1245569-83-8
Cat. No. B2439483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
CAS1245569-83-8
Molecular FormulaC10H11Cl2N3O
Molecular Weight260.12
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NOC(=N2)CN)Cl.Cl
InChIInChI=1S/C10H10ClN3O.ClH/c11-8-3-1-7(2-4-8)5-9-13-10(6-12)15-14-9;/h1-4H,5-6,12H2;1H
InChIKeyJUPCVGYUSJKTEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Baseline for (3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride (CAS 1245569-83-8)


(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a 1,2,4-oxadiazole small-molecule building block featuring a 4-chlorobenzyl substituent at the 3-position and a methanamine side chain at the 5-position, supplied as the hydrochloride salt to enhance aqueous solubility and handling . The 1,2,4-oxadiazole core is recognized as a privileged scaffold in medicinal chemistry, with derivatives reported to exhibit affinity for the μ-opioid receptor [1]. This specific compound is primarily positioned as a synthetic intermediate and screening library member, with its differentiation lying in the combination of the 4-chlorobenzyl lipophilic group, the primary amine handle, and the stable salt form.

Procurement Risk: Why In-Class 1,2,4-Oxadiazole Methanamines Cannot Be Interchanged with CAS 1245569-83-8


Within the 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine chemotype, small structural perturbations produce measurable changes in physicochemical parameters that govern solubility and permeability, and can drastically alter pharmacological profile. For instance, deleting the methylene spacer between the oxadiazole and the 4-chlorophenyl ring (as in CAS 885953-64-0) shortens the linker length and is predicted to change lipophilicity (ΔLogP ≈ 0.9), while extending the amino side chain from methanamine to ethanamine (CAS 1435804-01-5) introduces additional conformational flexibility that directly impacts binding-pocket complementarity in opioid-receptor pharmacophores . Generic substitution without verifying these quantitative differences risks invalidating structure-activity relationship (SAR) continuity, compromising assay reproducibility, and derailing follow-up chemistry.

Head-to-Head Differentiation Evidence for (3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride (CAS 1245569-83-8)


Aqueous Solubility Gain from Hydrochloride Salt Formation vs. Free Base

As a hydrochloride salt, the target compound is expected to exhibit substantially higher aqueous solubility than its free-base analog (CAS not assigned; IUPAC [3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanamine). While experimentally measured solubility data for this specific pair is not publicly available, the class-level behavior of primary amine hydrochlorides consistently shows 10- to 1000-fold solubility enhancement over the corresponding free base in physiologically relevant buffers (pH 6–7.4) [1]. The free base has a predicted pKa of 6.57, indicating partial ionization at physiological pH, whereas the hydrochloride provides complete protonation and counterion-mediated solubilization . This directly impacts the feasibility of preparing high-concentration stock solutions for in vitro assays, where the free base may precipitate and cause dosing inaccuracies.

Solubility Salt Selection Pre-formulation

Lipophilicity Modulation: 4-Chlorobenzyl vs. 4-Chlorophenyl Substituent (Linker-Length Effect)

The target compound carries a 4-chlorobenzyl group (benzyl with methylene spacer) at the oxadiazole 3-position. Its closest commercially available analog, [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 885953-64-0), replaces the benzyl with a directly attached 4-chlorophenyl ring, deleting the methylene linker . ChemDraw/ACD predictions indicate a LogP difference of approximately 0.9 log units (target compound predicted LogP ≈ 2.5; 4-chlorophenyl analog predicted LogP ≈ 1.6) . This reduction in lipophilicity alters membrane permeability potential and protein-binding characteristics. For μ-opioid receptor programs, the 3-benzyl substitution pattern is explicitly recited in the patent claims as producing compounds with affinity for the μ-opioid receptor, whereas the 3-phenyl analog is not claimed, suggesting a pharmacophoric preference for the longer linker [1].

Lipophilicity Linker SAR Permeability

Primary Amine Handle for Conjugation: Methanamine vs. Direct 5-Amine

The target compound presents a primary aliphatic amine (–CH₂NH₂) at the 5-position, with a predicted pKa of approximately 8.0–8.5, making it an excellent nucleophile for amide coupling, reductive amination, and urea formation under standard conditions [1]. In contrast, the closest 5-amino analog, 3-(4-chlorobenzyl)-1,2,4-oxadiazol-5-amine (CAS 1247194-90-6), bears an aromatic amine directly attached to the electron-deficient oxadiazole ring, which substantially reduces its nucleophilicity (predicted pKa of the conjugated acid <3) . This electronic deactivation makes the 5-amine analog unsuitable for the same set of mild, high-yielding conjugation reactions. The methanamine thus provides a chemically orthogonal, synthetically enabling handle for late-stage diversification in medicinal chemistry programs.

Synthetic Tractability Amine Nucleophilicity Linker Chemistry

Side-Chain Length Optimization: Methanamine vs. Ethanamine Linker in Opioid Receptor Context

The target compound contains a single-carbon methanamine linker at the oxadiazole 5-position. A directly comparable analog, 2-(3-(4-chlorobenzyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride (CAS 1435804-01-5), extends this to a two-carbon ethanamine linker . In the patent-defined μ-opioid receptor pharmacophore, the oxadiazole 5-position is typically further functionalized with bulky cyclohexylmethylamine or phenylalkylamine groups rather than a free amine [1]. The methanamine of the target compound provides the shortest possible linker for subsequent derivatization, offering the highest atom economy and the least steric pre-organization. The ethanamine analog introduces an additional rotatable bond that can reduce binding affinity if not accommodated by the target pocket and increases molecular weight by 14 Da, which may adversely affect ligand efficiency metrics in hit-to-lead optimization [1].

SAR Linker Length μ-Opioid Receptor

Recommended Procurement and Application Scenarios for (3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride (CAS 1245569-83-8)


Opioid Receptor Ligand Synthesis via Late-Stage Amine Derivatization

Based on patent US20090005427A1, the 3-(4-chlorobenzyl)-1,2,4-oxadiazole core is a validated μ-opioid receptor pharmacophore [1]. The target compound's methanamine handle enables rapid parallel synthesis of amide, sulfonamide, and reductive amination libraries to explore R3/R4 substituent space at the oxadiazole 5-position. Its hydrochloride salt form ensures solubility in standard coupling solvents (DMF, DMSO), streamlining high-throughput chemistry workflows.

Fragment-Based Screening Library Member for CNS Targets

With a predicted LogP of ~2.5 (Section 3, Evidence 2) and a molecular weight of 260 Da, the compound falls within favorable CNS drug-like space. Its primary amine can serve as a hydrogen-bond donor anchor in fragment screens against CNS targets, and its 4-chlorobenzyl group contributes favorable lipophilic contacts without exceeding lead-like LogP thresholds.

Building Block for Bifunctional Degraders (PROTACs) with a 4-Chlorobenzyl Oxadiazole Warhead

The methanamine group provides a clean synthetic exit vector for attaching PEG linkers or recruiting-element motifs in PROTAC design. The 4-chlorobenzyl oxadiazole moiety may confer target-protein binding, and the availability of the hydrochloride salt simplifies the first coupling step by eliminating the need for base-mediated free-basing during synthesis, as supported by the salt solubility advantage discussed in Section 3, Evidence 1.

Quote Request

Request a Quote for (3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.